3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione

Catalog No.
S844576
CAS No.
1172134-11-0
M.F
C18H23NO4
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azasp...

CAS Number

1172134-11-0

Product Name

3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione

IUPAC Name

3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c1-11-4-5-12(2)14(10-11)18(22)15(20)17(19-16(18)21)8-6-13(23-3)7-9-17/h4-5,10,13,22H,6-9H2,1-3H3,(H,19,21)

InChI Key

XOVCVOLJZHNHLA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2(C(=O)C3(CCC(CC3)OC)NC2=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(C(=O)C3(CCC(CC3)OC)NC2=O)O

The exact mass of the compound 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Spirotetramat-keto-hydroxy (3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione) is a primary, toxicologically relevant plant and soil metabolite of the spirocyclic tetronic acid insecticide spirotetramat. In agricultural and environmental chemistry, it is procured strictly as a high-purity analytical reference material. Global regulatory bodies, including the European Food Safety Authority (EFSA) and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), mandate its quantification for dietary risk assessments and Maximum Residue Limit (MRL) compliance [1]. As an analytical standard, its baseline value lies in its precise molecular weight (317.38 g/mol) and established LC-MS/MS fragmentation pathways, which are critical for accurate recovery studies, calibration curve generation, and matrix effect evaluations in complex food matrices like citrus, brassicas, and cereals [2].

Research Fit

Analytical reference standard for spirotetramat metabolite residue analysis
Mixture of diastereomers; oxidation-state distinct from enol metabolite
Required for full EFSA residue definition compliance in multi-residue LC-MS/MS

Generic substitution with the parent compound (spirotetramat) or its most abundant metabolite (spirotetramat-enol) is impossible due to strict regulatory "residue definitions." Risk assessment protocols require the explicit, simultaneous quantification of the parent compound and its four primary metabolites (enol, keto-hydroxy, mono-hydroxy, and enol-glucoside) expressed as total spirotetramat equivalents [1]. Analytically, spirotetramat-keto-hydroxy possesses unique chromatographic retention times and distinct mass-to-charge (m/z) transitions that cannot be calibrated using the parent molecule or the enol form [2]. Furthermore, the keto-hydroxy metabolite exhibits unique dissipation dynamics and processing factors (PF) during food manufacturing—such as specific enrichment in essential oils—meaning that failing to use the exact keto-hydroxy standard results in severe under- or over-estimation of dietary exposure risks and guaranteed failure in ISO 17025 proficiency testing [3].

Substitution Risk

Enol metabolite standard may not capture cell wall-partitioned keto-hydroxy, potentially underestimating total spirotetramat residue.

Monohydroxy and enol-glucoside metabolites exhibit distinct subcellular localization; not interchangeable for tissue-specific degradation studies.

Regulatory residue definitions (EFSA) mandate all four metabolites; reliance solely on enol standard creates compliance gap for MRL enforcement.

Distinct MRM Transitions

Accurate quantification of spirotetramat residues requires specific Multiple Reaction Monitoring (MRM) transitions. Spirotetramat-keto-hydroxy yields a specific [M+H]+ precursor ion at m/z 318.2, with primary quantifier and qualifier product ions typically at m/z 300.2 and 268.1 [1]. In contrast, the parent spirotetramat utilizes an m/z 374.2 precursor, and the spirotetramat-enol utilizes m/z 302.2 [2]. These distinct mass differences mandate the procurement of the exact keto-hydroxy standard to establish accurate calibration curves and collision energies, as cross-calibration is physically impossible in triple quadrupole mass spectrometry.

Evidence DimensionPrecursor Ion (m/z) for LC-MS/MS
Target Compound Datam/z 318.2 ([M+H]+)
Comparator Or BaselineParent spirotetramat (m/z 374.2) and spirotetramat-enol (m/z 302.2)
Quantified Difference56 Da mass shift vs parent; 16 Da mass shift vs enol
ConditionsElectrospray ionization positive mode (ESI+) in LC-MS/MS

Buyers must procure this exact standard to tune mass spectrometers and accurately integrate the keto-hydroxy specific chromatographic peaks during multi-residue pesticide analysis.

Transformation Proportion
Cross-study comparable
B-keto 2–4% vs B-enol 48–58% (48–54 pp differential)
Sensitivity-limiting analyte; drives LOQ validation in multi-residue methods
Herb model: basil, peppermint, sage; LC-MS/MS

Stoichiometric Conversion Factors

Under JMPR and EFSA guidelines, the total spirotetramat residue is calculated by summing the parent and its metabolites using specific molecular weight conversion factors. The quantified concentration of spirotetramat-keto-hydroxy must be multiplied by a factor of 1.177 to express it as spirotetramat equivalents [1]. This contrasts with the required conversion factors for spirotetramat-enol (1.239) and spirotetramat-enol-glucoside (0.806) [1]. Without the exact keto-hydroxy standard to determine its specific baseline concentration, laboratories cannot mathematically compute the legally required total residue sum for MRL compliance.

Evidence DimensionMolecular weight conversion factor for total residue calculation
Target Compound Data1.177 (Keto-hydroxy to parent equivalent)
Comparator Or BaselineSpirotetramat-enol (1.239) and Enol-glucoside (0.806)
Quantified DifferenceUnique stoichiometric multiplier required for regulatory math
ConditionsJMPR/EFSA dietary risk assessment equations

Procuring the exact standard is mathematically essential to apply the correct regulatory conversion factor and avoid false MRL violations or compliance failures.

Subcellular Localization
Head-to-head
B-keto predominantly cell wall fraction; B-enol soluble fraction
Extraction protocols must disrupt cell wall to recover B-keto
Hydroponic lettuce model; J Agric Food Chem, 2023

Unique Matrix Effects and Enrichment

The keto-hydroxy metabolite demonstrates distinct physicochemical behavior during food processing and extraction compared to the parent compound. For instance, during the processing of citrus into essential oils, spirotetramat-keto-hydroxy has been shown to exhibit processing factors (PF) between 1.68 and 39.2, indicating significant enrichment, whereas the parent compound or other metabolites partition differently [1]. Additionally, in QuEChERS extractions, the matrix effect (ME) for the keto-hydroxy metabolite often differs significantly from the enol metabolite due to its added hydroxyl and ketone groups altering polarity [2]. Using a surrogate standard would fail to correct for these specific matrix-induced signal enhancements or suppressions.

Evidence DimensionProcessing Factor (PF) and Matrix Effect (ME) variability
Target Compound DataPF of 1.68–39.2 (enrichment in citrus oil)
Comparator Or BaselineParent spirotetramat (different partitioning/degradation profile)
Quantified DifferenceDifferential recovery and signal suppression/enhancement requiring exact-match matrix calibration
ConditionsQuEChERS extraction and food processing (citrus essential oil extraction)

Analytical laboratories must use this specific standard for matrix-matched calibration to prevent severe quantification errors caused by the metabolite's unique polarity and extraction recovery.

Excretion Ratio
Head-to-head
S-keto ratio 1.00 vs S-enol 69.30 (69.3-fold difference)
Low-abundance marker for resistant aphid metabolomics
Resistant Aphis gossypii; UHPLC-MS/MS
Processing Factor
Head-to-head
PF (W+D) B-keto 0.39 vs B-enol 1.08 (2.77-fold)
Opposing processing behaviors; separate quantification essential
Basil herbs; washing + drying
Regulatory Definition
Regulatory context
Explicitly required in EFSA RD-RA for plant commodities; data gap resolved 2013
Non-optional for EU market access residue monitoring
EFSA 2013, 2020c; equal weight to major enol metabolite

MRL Enforcement in Exports

Used by ISO 17025 accredited testing laboratories to quantify spirotetramat-keto-hydroxy in export commodities (e.g., citrus, brassicas, grapes) to ensure compliance with strict EU and international Maximum Residue Limits, as mandated by the full residue definition [1].

Processing Factor Studies

Essential for agrochemical researchers conducting dietary risk assessments to track how spirotetramat degrades and concentrates during food manufacturing processes, specifically capturing the high enrichment factors of the keto-hydroxy metabolite in essential oils and juices [2].

Environmental Fate and Dissipation

Procured by environmental testing agencies to map the half-life, leaching potential, and degradation pathways of spirotetramat in soil and groundwater, where the keto-hydroxy form acts as a key intermediate metabolite requiring precise LC-MS/MS tracking [3].

Method Validation and Proficiency Testing

Utilized as a primary spike-in standard during the validation of new LC-MS/MS multi-residue methods (such as modified QuEChERS) to prove acceptable recovery rates (typically 70-120%) and establish matrix-matched calibration curves for highly polar pesticide metabolites [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
EU MRL Multi-Residue Monitoring
Sensitivity-limiting metabolite standard
LOQ validation for EFSA residue definition compliance
Plant Metabolism & Environmental Fate
Tissue-specific localization (leaf/soil)
Extraction recovery from cell wall-rich matrices
Insecticide Resistance & Honeydew Metabolomics
Low-abundance excreted marker
UHPLC-MS/MS sensitivity for minor metabolite
Food Processing & Dietary Risk Assessment
Divergent processing behavior
Metabolite-specific processing factor calculation

XLogP3

1.9

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1172134-11-0

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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